6-Aminoquinoxalin-2(1H)-one
Overview
Description
6-Aminoquinoxalin-2(1H)-one is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The amino group at the 6-position of the quinoxaline ring system is a key feature that can interact with various biological targets and can be modified to improve pharmacological properties.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines, which are structurally related to 6-aminoquinoxalin-2(1H)-one, were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids through a twelve-step process, including a key intramolecular Mitsunobu cyclization step . This demonstrates the intricate synthetic routes that can be employed to create quinoxaline derivatives with specific stereochemistry.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is crucial for their interaction with biological targets. For example, novel 6-acylamino-2-aminoquinoline compounds, which share the quinoxaline core structure, were studied for their activity as melanin-concentrating hormone 1 receptor (MCH1R) antagonists. The structure-activity relationship (SAR) studies revealed that specific structural modifications around the quinoxaline core can significantly affect the biological activity of these compounds .
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The study on 2-aminoquinazolin-4(3H)-one, a compound similar to 6-aminoquinoxalin-2(1H)-one, showed its potential as an organocatalyst for the synthesis of tertiary amines. This highlights the versatility of quinoxaline derivatives in catalyzing chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives, such as solubility, are important for their practical applications. In the study of 6-acylamino-2-aminoquinoline compounds, poor solubility was a challenge, but specific modifications, such as the introduction of a 4-trifluoromethoxyphenoxyacetamide group, improved these properties without compromising biological activity . Additionally, the crystal structures of related compounds, such as those containing the pyridine ring, provide insights into the types of hydrogen bonds and molecular interactions that can influence the physical properties of these molecules .
Scientific Research Applications
Organic Synthesis and Catalysis
6-Aminoquinoxalin-2(1H)-one is utilized in the synthesis of complex organic molecules through various catalytic processes. For example, it is involved in visible-light-initiated cross-dehydrogenative coupling reactions using air as an oxidant, offering a sustainable approach to synthesizing N-acylated derivatives under metal-free conditions (Xie et al., 2019). Additionally, copper-catalyzed oxidative amination with aliphatic amines showcases its role in creating a wide variety of substituted amino quinoxalines, demonstrating atom economy and functional group tolerance in organic synthesis (Li et al., 2016).
Material Science
In material science, 6-Aminoquinoxalin-2(1H)-one derivatives exhibit properties useful in corrosion inhibition. Research has shown their effectiveness in preventing steel corrosion in acidic environments, highlighting their potential in developing new materials for corrosion protection (Forsal et al., 2010).
Pharmacological Research
In the realm of pharmacological research, derivatives of 6-Aminoquinoxalin-2(1H)-one have been explored for their anticancer properties. Studies have identified certain analogues as potent tubulin-binding tumor-vascular disrupting agents, offering insights into novel anticancer therapies (Cui et al., 2017). Moreover, its role in synthesizing regioselective 2,3-disubstituted derivatives for biological studies further emphasizes its importance in drug discovery and development (Lee et al., 2013).
Enzyme Inhibition
6-Aminoquinoxalin-2(1H)-one derivatives have also been investigated as enzyme inhibitors. For instance, their potential in inhibiting JNK Stimulatory Phosphatase-1 (JSP-1) showcases the compound's relevance in studying signal transduction pathways and developing targeted therapies (Zhang et al., 2006).
properties
IUPAC Name |
6-amino-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMBEAVSLUTAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669198 | |
Record name | 6-Aminoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinoxalin-2(1H)-one | |
CAS RN |
69904-06-9 | |
Record name | 6-Aminoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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